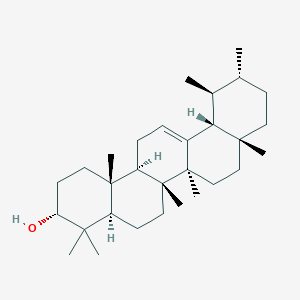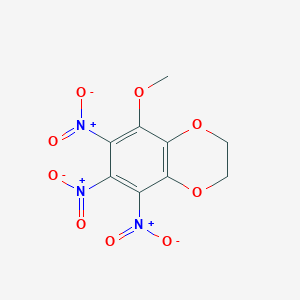
Z-Tpi-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Tpi-OH is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of thiazole and has a molecular formula of C7H7NO2S.
Scientific Research Applications
Multifunctional Applications of Zinc Oxide Materials
Zinc oxide (ZnO) materials, especially ZnO tetrapods, have been extensively studied due to their multifunctionality. These materials find applications across a wide range of fields including physics, chemistry, electrical engineering, material science, energy, textiles, rubber, additive manufacturing, cosmetics, pharmaceuticals, and medicine. Their unique structural properties make them suitable for advanced technologies such as nanoelectronics/optoelectronics sensing devices, multifunctional composites/coatings, biomedical engineering materials, and energy harvesting candidates. The ease of synthesizing various nano- and microstructures adds to their appeal for research and practical applications (Mishra & Adelung, 2017).
Antibacterial Activity of ZnO
ZnO has been shown to exhibit significant antibacterial activity, which is attributed to the generation of reactive oxygen species (ROS) even in the absence of light. Surface defects play a crucial role in the production of ROS, making ZnO nanoparticles particularly effective against bacteria. This property is crucial for applications in healthcare and environmental protection (Lakshmi Prasanna & Vijayaraghavan, 2015).
Z-spectroscopy and Medical Imaging
The development of Z-spectroscopy with Alternating-Phase Irradiation (ZAPI) offers a new tool for medical imaging, especially for studying water-macromolecule interactions and pH-sensitive exchange dynamics within macromolecules. This technique is advantageous for its low power requirements and minimization of specific absorption rate (SAR) limits, making it suitable for clinical applications (Närväinen, Hubbard, Kauppinen, & Morris, 2010).
Photocatalytic Applications
ZnO-based materials have been extensively researched for their photocatalytic properties, particularly in wastewater treatment. The tailoring of ZnO's surface-bulk structure and photogenerated charge transfer pathways has been a focus to enhance its photoactivity and stability. Strategies such as doping, surface modification, and heterostructuring have been employed to improve the efficiency of ZnO as a photocatalyst (Kumar & Rao, 2015).
Biomedical Applications of ZnO Nanoparticles
ZnO nanoparticles have shown promise in biomedical applications due to their anticancer and antimicrobial activities. Their capacity to generate ROS and induce apoptosis makes them suitable for drug delivery systems, enhancing the efficacy of drugs while minimizing side effects. The potential for ZnO nanoparticles in healthcare is vast, spanning from cancer therapy to antimicrobial treatments (Mishra, Mishra, Ekielski, Talegaonkar, & Vaidya, 2017).
Mechanism of Action
Target of Action
Z-Tpi-OH, also known as Z-L-Tpi-OH, primarily targets the Src homology region 2 domain-containing phosphatase 1 (SHP-1) and Triosephosphate isomerase (TPI) . SHP-1 is a potential cancer therapeutic target due to its negative regulation of immune cell activation . TPI is a glycolytic enzyme that interconverts the 3-carbon sugars dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), playing a crucial role in anaerobic glucose metabolism .
Mode of Action
Z-Tpi-OH interacts with its targets in a unique way. As an inhibitor of SHP-1, it selectively increases SHP-1 phospho-substrates in Jurkat T cells . This interaction leads to changes in the immune response, making it a potential anti-cancer agent .
Biochemical Pathways
Z-Tpi-OH affects the biochemical pathways regulated by its targets. By inhibiting SHP-1, it can potentially alter immune cell activation and anti-tumor action . The interaction with TPI suggests an influence on the glycolytic pathway, specifically the interconversion of DHAP and G3P .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
The molecular and cellular effects of Z-Tpi-OH’s action are primarily related to its potential anti-cancer activity. By inhibiting SHP-1, Z-Tpi-OH can induce IFN-γ+ cells, which have anti-tumor action . The interaction with TPI could also have significant effects, given TPI’s role in glucose metabolism .
properties
IUPAC Name |
(3S)-2-phenylmethoxycarbonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-19(24)18-10-15-14-8-4-5-9-16(14)21-17(15)11-22(18)20(25)26-12-13-6-2-1-3-7-13/h1-9,18,21H,10-12H2,(H,23,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMKLISBGHMKKW-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Tpi-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2828282.png)


![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2828285.png)



![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B2828293.png)
![4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2828294.png)

![4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2828297.png)